molecular formula C8H12F2O B8671187 4,4-bis(fluoromethyl)cyclohexan-1-one

4,4-bis(fluoromethyl)cyclohexan-1-one

Cat. No.: B8671187
M. Wt: 162.18 g/mol
InChI Key: IUPHGDOXWKBSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(fluoromethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by two fluoromethyl (-CH₂F) groups at the 4-position of the cyclohexanone ring. The presence of fluoromethyl groups introduces steric bulk and electronegativity, which may enhance metabolic stability and alter reactivity compared to non-fluorinated analogs. Such modifications are often leveraged in medicinal chemistry and materials science to optimize pharmacokinetics or physical properties .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

4,4-bis(fluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C8H12F2O/c9-5-8(6-10)3-1-7(11)2-4-8/h1-6H2

InChI Key

IUPHGDOXWKBSDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-bis(fluoromethyl)cyclohexan-1-one typically involves the introduction of fluoromethyl groups into a cyclohexanone precursor. One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(fluoromethyl)cyclohexan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

4,4-Bis(fluoromethyl)cyclohexan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-bis(fluoromethyl)cyclohexan-1-one involves its interaction with various molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-bis(fluoromethyl)cyclohexan-1-one with structurally related cyclohexanone derivatives, emphasizing substituent positions, functional groups, and applications:

Compound Name Substituents Key Properties/Applications Reference
This compound 4,4-positions: -CH₂F groups Hypothesized enhanced lipophilicity and electrophilicity; potential use in pharmaceuticals. N/A
2,6-Bis((E)-4-methoxybenzylidene)cyclohexan-1-one 2,6-positions: arylidene groups Intermediate in pyrazoline-pyridine silver(I) complexes; antimicrobial activity.
4-(tert-Butyl)-2,6-bis(2-chloro-4-fluorobenzylidene)cyclohexan-1-one 2,6-positions: halogenated arylidenes Cytotoxicity activity; synthesized via Claisen-Schmidt condensation.
(2E,6E)-2,6-Bis(furan-2-ylmethylene)cyclohexan-1-one 2,6-positions: furan derivatives Fuel precursor with high energy density; product of aldol condensation.
2,6-Bis(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one 2,6-positions: phenolic arylidenes Anticancer activity (lower IC₅₀ than curcumin); improved in vivo antitumor efficacy.
Di-Mannich base of cyclovalone 2,6-positions: Mannich bases Antioxidant activity (IC₅₀ = 39.0 µM); structure-activity linked to pKa of substituents.

Key Structural and Functional Differences:

Substituent Position: The 4,4-substitution pattern in the target compound contrasts with the 2,6-substituted analogs prevalent in the literature.

Fluorinated vs. Non-Fluorinated Groups: Fluoromethyl groups increase electronegativity and lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. This could improve blood-brain barrier penetration or metabolic stability in drug design . Halogenated arylidenes (e.g., 2-chloro-4-fluorobenzylidene in ) enhance cytotoxicity but may introduce synthetic complexity compared to fluoromethyl groups .

Biological Activity :

  • Arylidene-substituted compounds (e.g., and ) show anticancer and antimicrobial activities, while Mannich base derivatives () exhibit antioxidant properties. The target compound’s fluoromethyl groups may confer unique bioactivity profiles, such as protease inhibition or fluorophore properties .

Applications: Aldol condensation products () serve as fuel precursors due to high energy density, whereas fluorinated cyclohexanones are more likely to be explored in pharmaceuticals or specialty materials .

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